4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that pinacol boronic esters are often used as building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound likely includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring and the charge distribution on its atoms can affect the therapeutic outcome of substituted thiazole derivatives .Scientific Research Applications
Anticancer Activity
Research has identified the potential of thiazole derivatives in anticancer applications. A study by Ravinaik et al. (2021) synthesized substituted N-phenylbenzamides and evaluated their anticancer activity against several cancer cell lines. The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide, indicating their promise as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antipathogenic Properties
Limban et al. (2011) synthesized acylthioureas and evaluated their antipathogenic activity, particularly against bacterial strains known for biofilm growth. Their results highlighted the potential of these derivatives as novel anti-microbial agents with antibiofilm properties, suggesting an application in combating microbial resistance (Limban et al., 2011).
Antiallergy Applications
Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. Many analogues were significantly more potent than disodium cromoglycate, a reference drug, highlighting their potential as effective antiallergy agents (Hargrave et al., 1983).
Antifungal and Antibacterial Properties
Saeed et al. (2008) explored the synthesis of various substituted benzamides for their antifungal activity. Some compounds exhibited low to moderate activity, suggesting their potential application in developing new antifungal agents (Saeed et al., 2008).
Solvent Effects on Bioactive Molecules
Matwijczuk et al. (2017) studied the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, observing that solvent polarizability significantly affects the tautomeric equilibrium. This research highlights the importance of solvent effects in the design and application of bioactive compounds (Matwijczuk et al., 2017).
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2OS/c24-16-8-9-18(19(25)11-16)20-12-32-22(30-20)14-6-4-13(5-7-14)21(31)29-17-3-1-2-15(10-17)23(26,27)28/h1-12H,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPDYBNCCWBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.